molecular formula C16H16N2O2 B3293005 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol CAS No. 883291-19-8

2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol

Cat. No.: B3293005
CAS No.: 883291-19-8
M. Wt: 268.31 g/mol
InChI Key: QQQJHIAUCGTUQU-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-3-yl)hex-3-yne-2,5-diol ( 883291-19-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C16H16N2O2 and a molecular weight of 268.31, this molecule features a central acetylene (alkyne) core flanked by tertiary alcohol and pyridine substituents . This unique structure, which combines hydrogen-bond accepting capability from the diol and metal-coordinating potential from the pyridine rings, makes it a versatile building block for synthetic chemistry. While specific biological or mechanistic studies on this exact molecule are not widely published, its structure suggests significant potential. Researchers may explore its application as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry and materials science. Analogous acetylene diols are known to serve critical roles as intermediates in creating surfactants, polymer additives, and specialty chemicals . The presence of the pyridin-3-yl groups is a notable feature for developing ligands for catalysis or for constructing molecular scaffolds with defined geometries. This product is intended for use by qualified laboratory professionals exclusively for research and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dipyridin-3-ylhex-3-yne-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-15(19,13-5-3-9-17-11-13)7-8-16(2,20)14-6-4-10-18-12-14/h3-6,9-12,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQJHIAUCGTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C)(C1=CN=CC=C1)O)(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Substrate Controlled Synthesis:in This Strategy, an Existing Stereocenter in the Substrate Directs the Stereochemical Outcome of a Subsequent Reaction. if a Chiral Intermediate is Formed, Its Inherent Chirality Can Influence the Stereochemistry of the Second Stereocenter S Formation.

Stability and Interconversion of Stereoisomers of this compound

The stereochemical stability of the stereoisomers of this compound is expected to be high under normal conditions. The stereocenters are sp3-hybridized carbons, and the bonds to these centers are not easily broken. Therefore, the interconversion of stereoisomers, or racemization, is unlikely to occur without significant energy input, such as high temperatures or the presence of strong acids or bases.

Under harsh acidic or basic conditions, there is a possibility of epimerization at the stereocenters, which would lead to the interconversion of diastereomers. For instance, treatment with a strong base could potentially deprotonate the hydroxyl group, and under certain conditions, this could lead to a retro-aldol type reaction and subsequent reprotonation, which might alter the stereochemistry. However, given the structure of the molecule, this is not a highly probable pathway.

The thermal stability of the stereoisomers is expected to be similar, and significant decomposition would likely occur before any thermally induced racemization. The relative thermodynamic stabilities of the diastereomers would depend on the steric interactions between the substituents around the stereocenters. Molecular modeling could provide theoretical insights into the most stable conformations and the relative energies of the different stereoisomers.

Coordination Chemistry of 2,5 Di Pyridin 3 Yl Hex 3 Yne 2,5 Diol

2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol as a Ligand in Metal Complexes

The molecular structure of this compound suggests a versatile and potentially multidentate ligand. The presence of both nitrogen and oxygen donor atoms allows for several possible modes of interaction with metal centers.

Chelation Modes and Binding Sites

The primary binding sites on this compound are the nitrogen atoms of the two pyridine (B92270) rings and the oxygen atoms of the two hydroxyl groups. This arrangement allows for a variety of chelation modes:

Monodentate Coordination: The ligand could coordinate to a metal center through a single pyridine nitrogen atom, leaving the rest of the molecule uncoordinated or available for interaction with other metal centers.

Bidentate N,O-Chelation: A common mode of coordination for pyridinyl alcohol ligands is the formation of a stable five- or six-membered chelate ring involving one pyridine nitrogen and one hydroxyl oxygen. nih.govnih.gov In the case of this compound, this could occur on one or both sides of the molecule, leading to the formation of mononuclear or dinuclear complexes.

Bridging Coordination: The ligand could act as a bridge between two or more metal centers. This could be achieved in several ways:

Each pyridine nitrogen could coordinate to a different metal ion.

The hydroxyl groups could deprotonate to form alkoxide bridges between metal ions, a behavior well-documented for diol-type ligands. rsc.orgresearchgate.net

A combination of pyridine and hydroxyl coordination could bridge multiple metal centers, leading to the formation of coordination polymers.

Tridentate or Tetradentate Coordination: In larger or more flexible coordination spheres, the ligand might coordinate to a single metal center through both pyridine nitrogens and one or both hydroxyl groups. However, the rigidity of the hex-3-yne backbone might make such a conformation sterically challenging.

The alkyne group, while generally a weaker coordinator than the pyridine or hydroxyl groups, could potentially interact with certain soft, low-valent transition metals. acs.org

Electronic and Steric Influences of Pyridine and Hydroxyl Groups

The coordination behavior of this compound would be significantly influenced by the electronic and steric properties of its functional groups.

Electronic Effects:

Pyridine Groups: Pyridine is a σ-donor and a weak π-acceptor ligand. The nitrogen lone pair donates electron density to the metal center, forming a stable σ-bond. The π-accepting character arises from the overlap of metal d-orbitals with the π* orbitals of the pyridine ring. wikipedia.org This can influence the electron density at the metal center and the stability of the resulting complex.

Hydroxyl Groups: The hydroxyl groups are primarily σ-donors. Upon deprotonation to form alkoxides, they become much stronger σ- and π-donors, which can stabilize higher oxidation states of the metal center. researchgate.net

Steric Effects:

The positioning of the pyridine rings at the 3-position provides less steric hindrance around the nitrogen donor compared to 2-substituted pyridines. nih.gov This could facilitate coordination to a wider range of metal ions.

The methyl groups on the carbons bearing the hydroxyl groups, along with the rigid alkyne backbone, would create a specific three-dimensional pocket around the metal-binding sites. This steric bulk could influence the coordination number and geometry of the resulting metal complexes, potentially favoring the formation of discrete mononuclear or dinuclear species over extended polymeric structures.

Synthesis and Characterization of Metal-2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol Complexes

The synthesis of metal complexes with this compound would likely follow standard coordination chemistry procedures.

Complexes with Transition Metals

The synthesis of transition metal complexes could be achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent. nih.govjscimedcentral.com The choice of solvent and reaction conditions (e.g., temperature, pH) would be crucial in determining the final product, including the coordination mode of the ligand and the nuclearity of the complex. For instance, the use of a base would likely deprotonate the hydroxyl groups, promoting the formation of alkoxide-bridged structures. researchgate.net

Hypothetical Synthesis of a Dinuclear Copper(II) Complex: A plausible synthesis could involve the reaction of this compound with two equivalents of copper(II) acetate (B1210297) in a solvent such as methanol or acetonitrile. The acetate anion could act as a base to facilitate the deprotonation of the hydroxyl groups, leading to a dinuclear complex where each copper(II) ion is chelated by a pyridinyl-alkoxide moiety.

Characterization Techniques: Standard techniques for characterizing such complexes would include:

Infrared (IR) Spectroscopy: To observe changes in the C=N and C-O stretching frequencies upon coordination.

UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Magnetic Susceptibility Measurements: For paramagnetic complexes, to determine the magnetic properties.

Complexes with Lanthanide and Actinide Metals

The coordination chemistry of lanthanides and actinides is often dominated by electrostatic interactions, with a preference for hard oxygen donor ligands. nih.gov However, nitrogen-containing ligands are also known to form stable complexes. Lanthanide ions typically exhibit high coordination numbers (often 8, 9, or 10). bath.ac.ukacademie-sciences.fr

Hypothetical Synthesis of a Lanthanide Complex: The reaction of this compound with a lanthanide nitrate salt in a polar solvent could yield a complex where the lanthanide ion is coordinated to the two pyridine nitrogens and the two hydroxyl oxygens. Additional coordination sites would likely be occupied by water molecules or nitrate anions. bath.ac.uk

Characterization Techniques: In addition to the techniques mentioned for transition metals, the characterization of lanthanide complexes would also involve:

Luminescence Spectroscopy: To study the characteristic f-f electronic transitions of the lanthanide ions.

Thermogravimetric Analysis (TGA): To determine the presence and number of coordinated solvent molecules.

Structural Analysis of Coordination Compounds of this compound

The structural analysis of hypothetical complexes of this compound would be key to understanding its coordination behavior. X-ray crystallography would provide definitive information on the solid-state structure.

Expected Structural Features: Based on the nature of the ligand and the known preferences of different metal ions, a variety of structural motifs could be anticipated.

Metal Ion Type Plausible Coordination Geometry Potential Structural Motif
First-row Transition Metals (e.g., Cu(II), Ni(II), Co(II))Square planar, tetrahedral, octahedralMononuclear complexes with bidentate N,O-chelation; Dinuclear complexes with bridging alkoxides.
Second/Third-row Transition Metals (e.g., Ru(II), Rh(III), Ir(III))OctahedralMononuclear or dinuclear complexes, potentially with catalytic applications. nih.govnih.gov
Lanthanide(III) IonsDistorted tricapped trigonal prismatic, bicapped square antiprismaticMononuclear complexes with high coordination numbers, involving coordination to all four donor atoms of the ligand and additional solvent molecules or anions. mdpi.com

Interactive Data Table: Hypothetical Bond Lengths in a Dinuclear Copper(II) Complex

The following table presents hypothetical, yet plausible, bond lengths for a dinuclear copper(II) complex with the deprotonated form of this compound, based on typical values for similar complexes.

BondExpected Bond Length (Å)
Cu-N(pyridine)1.95 - 2.05
Cu-O(alkoxide)1.90 - 2.00
C≡C(alkyne)~1.20

X-ray Crystallography Studies of Coordination Geometries

No X-ray crystallographic data has been published for any metal complex of this compound. Therefore, information regarding the coordination numbers, geometries, bond lengths, and bond angles of its potential complexes is unavailable.

Spectroscopic Probes for Metal-Ligand Interactions

There are no spectroscopic studies (such as NMR, IR, UV-Vis, or Mass Spectrometry) reported in the literature for metal complexes of this compound. As such, there is no data to characterize the electronic and structural changes upon coordination of this ligand to a metal ion.

Ligand Exchange and Reactivity in this compound Metal Complexes

The reactivity of this compound in a coordinated state, including any studies on ligand exchange reactions, has not been documented. The kinetics, mechanisms, and thermodynamics of such processes remain unknown.

Supramolecular Assemblies and Crystal Engineering with 2,5 Di Pyridin 3 Yl Hex 3 Yne 2,5 Diol

Non-Covalent Interactions in 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol Systems

The solid-state packing of this compound and its derivatives is governed by a sophisticated interplay of various non-covalent forces. These interactions dictate the formation of specific, stable, and often intricate three-dimensional arrangements.

The tertiary alcohol functionalities are pivotal in directing the supramolecular assembly of this compound. Each hydroxyl group can act as both a hydrogen bond donor (H-donor) and a hydrogen bond acceptor (H-acceptor). This dual nature facilitates the formation of robust and extensive hydrogen-bonding networks.

The most prominent interactions are the O-H···N hydrogen bonds, where the hydroxyl proton is donated to the basic nitrogen atom of a pyridine (B92270) ring on an adjacent molecule. This is a highly reliable and directional interaction that often forms the primary backbone of the supramolecular structure. Additionally, O-H···O hydrogen bonds can form between the hydroxyl groups of neighboring molecules, leading to the creation of dimers or chains. The combination of these interactions can generate complex motifs, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The specific pattern realized in the crystal structure depends on the molecule's conformation and the steric constraints imposed by the bulky pyridine and methyl groups.

Table 1: Illustrative Hydrogen Bonding Geometries

This table presents typical geometric parameters for hydrogen bonds observed in crystal structures containing pyridyl and hydroxyl functionalities. The data is representative and serves to illustrate the expected interactions in this compound systems.

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
O-HN (pyridine)~ 0.84~ 1.80 - 2.00~ 2.64 - 2.84~ 160 - 175
O-HO (hydroxyl)~ 0.84~ 1.90 - 2.20~ 2.74 - 3.04~ 150 - 170

π-π Stacking: This interaction occurs when the electron-rich π-clouds of adjacent pyridine rings overlap. mdpi.com In systems with pyridyl ligands, parallel-displaced stacking is common, where the rings are parallel but shifted relative to one another. The centroid-to-centroid distance for such interactions is typically in the range of 3.4 to 3.8 Å. researchgate.net This arrangement minimizes electrostatic repulsion while maximizing attractive dispersion forces. nih.gov

C-H...π Interactions: These are a form of weak hydrogen bond where a C-H bond (from a methyl group or the pyridine ring itself) acts as a donor and the flat face of a pyridine ring acts as the acceptor. These interactions often occur in a T-shaped or edge-to-face geometry and contribute significantly to the cohesion of the crystal packing.

Table 2: Representative Geometries for π-Interactions

This table provides typical distance parameters for π-π stacking and C-H...π interactions involving pyridine rings, based on data from analogous molecular systems.

Interaction TypeDescriptionTypical Distance (Å)
π-π StackingCentroid-to-centroid distance between parallel-displaced pyridine rings.3.4 - 3.8
C-H...πDistance from a hydrogen atom to the centroid of a pyridine ring.2.5 - 2.9

The central carbon-carbon triple bond of the hex-3-yne core is also a region of high electron density and can participate in non-covalent interactions. Although less common than those involving the pyridyl and hydroxyl groups, these interactions can provide additional stabilization. The alkyne π-system can act as a weak hydrogen bond acceptor, leading to C-H···π(alkyne) interactions with C-H bonds from neighboring molecules. The linear and rigid nature of the alkyne linker is fundamental in positioning the terminal pyridyl groups, thereby influencing which of the other non-covalent interactions will ultimately dominate the crystal packing.

Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The structural characteristics of this compound make it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks.

In the context of MOFs and CPs, the this compound molecule primarily functions as a bidentate linker. The nitrogen atoms of the two pyridine rings serve as the coordination sites, binding to metal ions or metal clusters (known as secondary building units, or SBUs). The distance and orientation of these two nitrogen atoms are critical in determining the size and shape of the resulting pores within the framework.

A key feature of this linker is its conformational flexibility. While the central alkyne unit is rigid, rotation can occur around the C-C single bonds connecting the alkyne to the pyridine rings. This allows the linker to adopt different conformations, such as linear or bent, which in turn can lead to a variety of network topologies. The hydroxyl groups, while not typically involved in direct coordination to the primary metal nodes, can play a crucial role in stabilizing the framework through intramolecular or intermolecular hydrogen bonding with other ligands, solvent molecules, or counter-ions within the pores.

The final architecture of a MOF or CP is a direct consequence of the synergy between the organic linker and the metal node. The choice of metal ion is paramount, as its preferred coordination number and geometry dictate how the linkers will be arranged in space.

For example, a metal ion with a preference for linear or T-shaped coordination might connect two linkers to form simple 1D chains. In contrast, a metal ion that favors a square planar or tetrahedral geometry can connect four linkers, creating 2D sheets. Octahedral metal centers can connect up to six linkers, leading to the formation of complex 3D frameworks. The interplay between the metal's coordination preference and the linker's conformational flexibility allows for the targeted synthesis of materials with specific dimensionalities and topologies. For instance, the inherent length of the linker will directly influence the pore size of the resulting framework, a critical parameter for applications in gas storage and separation.

Table 3: Hypothetical Framework Architectures

This table illustrates how the coordination geometry of a metal node, in combination with a bidentate linker like this compound, can influence the dimensionality of the resulting coordination polymer.

Metal Node GeometryNumber of Linkers ConnectedResulting Framework Dimensionality
Linear21D Chain
Square Planar42D Sheet
Tetrahedral43D Diamondoid Network
Octahedral4 (equatorial)2D Sheet
Octahedral63D Network

Hierarchical Self-Assembly of this compound

The molecular structure of this compound, featuring terminal pyridyl groups and central hydroxyl functionalities, provides a foundation for the formation of ordered supramolecular structures through a variety of non-covalent interactions. While specific studies on the hierarchical self-assembly of this particular compound are not extensively detailed in publicly available literature, the principles of crystal engineering allow for predictions of its behavior. The pyridyl nitrogen atoms are expected to act as hydrogen bond acceptors, while the hydroxyl groups can serve as both hydrogen bond donors and acceptors. This dual functionality is a key driver for self-assembly.

The initial step in the assembly process is likely the formation of primary synthons, which are robust and predictable patterns of intermolecular interactions. For this compound, a common and stable interaction would be the O-H···N hydrogen bond between the hydroxyl group of one molecule and the pyridyl nitrogen of another. This interaction is a well-established and reliable tool in the crystal engineering of pyridine-containing alcohols.

These primary synthons can then organize into more complex, higher-order structures. For instance, the linear nature of the hex-3-yne-2,5-diol backbone, coupled with the directional nature of the hydrogen bonds, can lead to the formation of one-dimensional chains or tapes. The specific orientation of the pyridyl rings and the stereochemistry of the diol will influence the packing of these chains. Further weak interactions, such as C-H···O and π-π stacking between pyridyl rings, can then dictate how these one-dimensional motifs pack into two- and three-dimensional architectures, completing the hierarchical self-assembly process.

Research Findings on Related Supramolecular Interactions

Interaction TypeDescriptionPotential Role in Assembly
O-H···N Hydrogen BondsStrong, directional interaction between the hydroxyl and pyridyl groups.Primary driver for the formation of initial supramolecular synthons.
C-H···O InteractionsWeaker hydrogen bonds involving carbon donors and oxygen acceptors.Stabilization of the packing of larger assemblies.
π-π StackingNon-covalent interaction between aromatic pyridyl rings.Can influence the co-facial or offset arrangement of molecules, affecting the overall crystal packing.

Polymorphism and Solid-State Structural Diversity

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. The potential for this compound to exhibit polymorphism is high due to its conformational flexibility and the variety of intermolecular interactions it can form.

The central alkyne linker allows for a degree of rotational freedom of the pyridyl-alcohol moieties. Different torsional angles between the pyridyl rings and the central core can lead to different molecular conformations, which in turn can pack in distinct crystalline arrangements, giving rise to polymorphs. Each polymorph would represent a different free energy minimum and would exhibit unique physical properties, such as melting point, solubility, and stability.

The solid-state structural diversity of this compound would be further enhanced by the competition between different hydrogen bonding motifs. For example, while the O-H···N hydrogen bond is a strong and predictable interaction, O-H···O hydrogen bonds between the hydroxyl groups could also occur, leading to different supramolecular assemblies. The presence of solvent molecules during crystallization could also lead to the formation of solvates or hydrates, which are crystalline forms that incorporate solvent into their structure, further expanding the solid-state landscape of this compound. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, would be critical in determining which polymorphic form is obtained.

Chemical Transformations and Derivatization of 2,5 Di Pyridin 3 Yl Hex 3 Yne 2,5 Diol

Functionalization of Hydroxyl Groups

The tertiary alcohol functionalities in 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol are primary sites for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification

The conversion of the hydroxyl groups to esters and ethers is a fundamental strategy for modifying the solubility, steric hindrance, and electronic properties of the molecule.

Esterification: The reaction of alcohols with carboxylic acids, or their more reactive derivatives like acyl chlorides and acid anhydrides, in the presence of an acid catalyst, leads to the formation of esters. chemguide.co.ukshout.education This process, known as Fischer-Speier esterification, is a reversible reaction. organic-chemistry.org For a molecule like this compound, esterification would involve reacting the diol with two equivalents of a suitable carboxylic acid or its derivative. The reaction is typically carried out by heating the reactants with a catalyst such as concentrated sulfuric acid. chemguide.co.ukyoutube.com The general reaction scheme for the esterification of a generic alcohol is shown below:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Etherification: The formation of ethers from alcohols can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This method, however, is more suitable for primary alcohols. For tertiary alcohols like those in this compound, acid-catalyzed dehydration to form an ether is a potential route, although it can be complicated by competing elimination reactions.

Oxidation and Reduction Pathways

Oxidation: The oxidation of tertiary alcohols is generally not possible without breaking carbon-carbon bonds, as there is no hydrogen atom attached to the carbinol carbon. Therefore, under typical oxidizing conditions that would convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids, the hydroxyl groups of this compound are expected to be resistant. However, very strong oxidizing agents under harsh conditions could lead to the degradation of the molecule. The presence of the pyridyl rings can also influence the outcome of oxidation reactions, as the nitrogen atom in the pyridine (B92270) ring can be oxidized. mdpi.com

Reduction: The hydroxyl groups in an alcohol are not typically reducible. However, they can be eliminated through a dehydration reaction to form an alkene, which can then be reduced. Alternatively, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then reductively cleaved.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a key functional group that can undergo a variety of addition reactions and is a versatile handle for constructing more complex molecular architectures.

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a powerful method for forming 1,2,3-triazole rings. organic-chemistry.org This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. While CuAAC is most efficient with terminal alkynes, internal alkynes like this compound can also participate, although potentially requiring more forcing conditions. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can provide access to the 1,5-regioisomer and is often more effective for internal alkynes. organic-chemistry.org

CatalystRegioisomerAlkyne Type
Copper(I)1,4-disubstitutedPrimarily terminal, can work with internal
Ruthenium1,5-disubstitutedTerminal and internal

Hydrogenation to Alkene and Alkane Derivatives

The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or fully reduced to an alkane, depending on the choice of catalyst and reaction conditions.

Hydrogenation to cis-Alkenes: The syn-addition of hydrogen across the triple bond to form a cis-alkene is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). libretexts.orglibretexts.org

Hydrogenation to trans-Alkenes: The anti-addition of hydrogen to yield a trans-alkene can be accomplished through a dissolving metal reduction, using sodium or lithium metal in liquid ammonia. libretexts.org

Hydrogenation to Alkanes: Complete reduction of the alkyne to the corresponding alkane can be carried out using a more active catalyst like platinum, palladium on carbon (Pd/C), or Raney nickel with hydrogen gas. libretexts.orglibretexts.org

Hydration and Other Nucleophilic Additions

Hydration: The addition of water across the alkyne triple bond, known as hydration, typically yields a ketone. For an internal alkyne like this compound, hydration would lead to the formation of a diketone. This reaction is usually catalyzed by mercury(II) salts in aqueous acid. libretexts.orgchemistrysteps.comlibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. chemistrysteps.comlibretexts.org For an unsymmetrical internal alkyne, a mixture of two isomeric ketones would be expected; however, due to the symmetry of the target molecule, a single diketone product would be anticipated. libretexts.orgchemistrysteps.com

Other Nucleophilic Additions: The electron-rich nature of the alkyne allows for various nucleophilic additions. For instance, the addition of thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction) can be facilitated, often under basic or transition-metal-catalyzed conditions. bham.ac.ukacs.orgacs.org These reactions are powerful tools for introducing new functional groups and building molecular complexity. The pyridyl substituents in this compound are expected to influence the regioselectivity and reactivity of these nucleophilic additions due to their electronic effects.

Modifications of the Pyridine Rings

N-Oxidation and Quaternization

No research data or scholarly articles were identified that describe the N-oxidation or quaternization of the pyridine rings in this compound.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

There is no available research detailing electrophilic or nucleophilic aromatic substitution reactions performed on the pyridine moieties of this compound.

Polymerization and Oligomerization via the Alkyne or Hydroxyl Groups

No studies were found that report the use of this compound as a monomer in polymerization or oligomerization reactions involving either its alkyne or hydroxyl functional groups.

Catalytic Applications of 2,5 Di Pyridin 3 Yl Hex 3 Yne 2,5 Diol Derived Materials

Heterogeneous Catalysis Incorporating 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol in Frameworks

Supported Catalysts Derived from this compound

Should research on the catalytic properties of this specific compound become available in the future, this topic could be revisited.

Theoretical and Computational Investigations of 2,5 Di Pyridin 3 Yl Hex 3 Yne 2,5 Diol

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol, such studies would elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its reactivity.

The electronic properties of this compound are primarily determined by the interplay of its constituent functional groups: the pyridine (B92270) rings, the alkyne bond, and the hydroxyl groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior.

Computational studies on pyridine derivatives often show that the HOMO is associated with the π-system of the aromatic ring, while the LUMO is also a π* anti-bonding orbital. researchgate.netnih.gov The nitrogen atom in the pyridine ring introduces a significant perturbation to the electronic structure, generally lowering the energy of the molecular orbitals compared to benzene. slideshare.net The presence of two pyridine rings in this compound would likely result in a complex set of molecular orbitals with contributions from both rings.

The electron density distribution in the molecule is expected to be highly polarized. The nitrogen atoms of the pyridine rings are regions of high electron density and are the primary sites for electrophilic attack or protonation. The hydrogen atoms of the hydroxyl groups are electropositive and can act as hydrogen bond donors. The acetylenic bond, with its high density of π-electrons, can also be a site for electrophilic addition reactions. masterorganicchemistry.com

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

PropertyPredicted CharacteristicBasis from Analogous Systems
HOMO Likely a π-orbital with significant contribution from the pyridine rings and the alkyne bond.Pyridine derivatives show HOMO localization on the π-system. researchgate.netnih.gov Acetylenic compounds contribute π-orbitals. cyberleninka.ru
LUMO Likely a π-orbital with contributions from the pyridine rings and the alkyne bond.The LUMO in pyridine derivatives is typically a π anti-bonding orbital. researchgate.netnih.gov
Electron Density High electron density on the pyridine nitrogen atoms and in the region of the C≡C triple bond. Lower electron density on the hydroxyl hydrogens.Studies on pyridine show high electron density on the nitrogen. rsc.org Acetylene shows a torus of π-electron density. rug.nlresearchgate.net

The basicity of the pyridine nitrogen atoms is a key feature of this compound. The pKa of a molecule is a measure of its acidity or basicity and can be predicted using computational methods. researchgate.netkyushu-u.ac.jpacs.orgacs.org

The pKa of protonated pyridine is approximately 5.2. organicchemistrytutor.com For this compound, the presence of two pyridine rings means that the molecule can be mono- or di-protonated. The pKa of the first protonation is expected to be in a similar range to that of pyridine. The second protonation would be less favorable due to the electrostatic repulsion from the first proton, and thus its pKa would be significantly lower.

Computational studies on diprotic pyridines have shown that the accurate prediction of pKa values requires careful consideration of solvation effects, often including explicit water molecules in the calculations to model hydrogen bonding. researchgate.net The substituents on the pyridine ring also influence its basicity. The hex-3-yne-2,5-diol substituent is primarily aliphatic and would have a minor electronic effect on the pKa of the pyridine nitrogens.

The hydroxyl groups are weakly acidic, with pKa values typically in the range of 16-18 for simple alcohols. Therefore, under most physiological conditions, the hydroxyl groups would remain protonated.

Table 2: Predicted pKa Values for this compound

Protonation SitePredicted pKa RangeRationale
First Pyridine Nitrogen 4.5 - 5.5Similar to protonated pyridine, with minor influence from the alkyl-diol substituent. organicchemistrytutor.com
Second Pyridine Nitrogen < 2Electrostatic repulsion from the first proton makes the second protonation less favorable.
Hydroxyl Groups 16 - 18Typical pKa range for aliphatic alcohols.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is complex due to the presence of several rotatable single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The key rotational degrees of freedom are around the C-C bonds connecting the pyridine rings to the acetylenic core and the C-O bonds of the hydroxyl groups. The rotation around the C(sp)-C(sp3) bonds will determine the relative orientation of the two pyridine rings. Computational studies on diaryl alkynes and similar systems indicate that the energy landscape can have multiple minima corresponding to different staggered and eclipsed conformations. mdpi.comrsc.org

Intramolecular hydrogen bonding between the hydroxyl groups and the pyridine nitrogen atoms could play a significant role in stabilizing certain conformations. If the hydroxyl hydrogen of one diol arm forms a hydrogen bond with the nitrogen of the pyridine ring on the same arm, this would restrict the rotation around the C-C and C-O bonds. Furthermore, the two pyridine rings can adopt various relative orientations, from being nearly parallel to perpendicular, depending on the steric and electronic interactions between them.

The energy landscape of such a molecule is likely to be complex, with several local minima separated by relatively low energy barriers. imperial.ac.ukacs.org The global minimum energy conformation would be a balance between minimizing steric hindrance and maximizing favorable interactions like hydrogen bonding.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can predict the most likely reaction pathways and the regio- and stereoselectivity of chemical reactions. For this compound, several reactive sites could be involved in chemical transformations.

Transition state theory is a fundamental concept in chemical kinetics that describes the energy profile of a reaction. wikipedia.org Computational chemistry allows for the characterization of transition state structures, which are saddle points on the potential energy surface.

Reactions involving the pyridine rings, such as electrophilic aromatic substitution or nucleophilic attack, would proceed through distinct transition states. For example, the Minisci reaction, a common method for functionalizing pyridines, involves a radical addition mechanism with a well-defined transition state. nih.gov

Reactions at the alkyne bond, such as addition reactions, would also have specific transition states. The mechanism of alkyne addition can be complex, sometimes involving the formation of cyclic intermediates. nih.govkhanacademy.org For instance, in a metal-catalyzed hydration of the alkyne, the transition state would involve the coordination of the metal to the triple bond.

The hydroxyl groups can also participate in reactions such as esterification or etherification, each with its own characteristic transition state.

Regioselectivity refers to the preference for reaction at one site over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In reactions involving the pyridine rings, the position of substitution is influenced by the directing effects of the nitrogen atom and the existing substituent. For electrophilic attack on the pyridine ring, the reactivity is generally lower than for benzene, and substitution typically occurs at the 3- or 5-position. In the case of nucleophilic attack, substitution is favored at the 2-, 4-, or 6-positions. nih.govresearchgate.nettandfonline.comresearchgate.net

The presence of chiral centers at the C2 and C5 positions of the hex-3-yne-2,5-diol backbone means that the molecule is chiral. Reactions involving this chiral backbone can exhibit stereoselectivity. For example, if the hydroxyl groups were to direct a reaction, their spatial orientation could favor attack from one face of the molecule over the other. Computational studies on chiral diols have shown that they can be effective in controlling the stereochemical outcome of reactions. nih.govnih.govchemrxiv.orgacs.orgresearchgate.net

The relative orientation of the two pyridine rings and the two hydroxyl groups in the lowest energy conformers would likely play a crucial role in determining the stereoselectivity of any reaction involving the chiral backbone.

Simulation of Supramolecular Interactions

The simulation of supramolecular interactions involving this compound provides critical insights into the assembly and behavior of larger chemical structures. These non-covalent interactions, such as hydrogen bonding and π-π stacking, govern the formation of complex architectures. Computational methods are essential in elucidating the dynamics and thermodynamics of these assemblies, which are often challenging to characterize experimentally.

Supramolecular chemistry of pyridine derivatives is an active area of research. The pyridine rings in this compound can act as both hydrogen bond acceptors and participants in π-stacking, while the hydroxyl groups are potent hydrogen bond donors. The central alkyne unit provides rigidity to the molecular backbone, influencing the geometry of the resulting supramolecular structures. Understanding these interactions at a molecular level is key to designing novel materials with specific properties.

Force Field Development for this compound and Its Assemblies

A critical prerequisite for accurate molecular simulations is the development of a reliable force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a novel molecule like this compound, specific parameters that accurately represent its intramolecular and intermolecular interactions must be derived, as they are often not available in standard force fields like OPLS-AA, CHARMM, or AMBER. researchgate.net

The process of parameterization for this compound would involve several steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as density functional theory (DFT), are performed to obtain reference data. This includes optimized molecular geometries, vibrational frequencies, and partial atomic charges. For complex molecules, these calculations establish a benchmark for the force field to reproduce.

Parameter Derivation: The force field parameters, including bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) interactions, are systematically adjusted to match the QM data. For instance, the rotational barrier around the C-C single bonds adjacent to the alkyne would be a key dihedral parameter to fit.

Validation: The newly developed force field is then validated by performing simulations and comparing the results with available experimental data or further QM calculations on larger systems, such as dimers or small clusters, to ensure it can reproduce condensed-phase properties.

Given the specific functionalities of this compound, particular attention would be paid to the parameters governing the interactions of the pyridine nitrogen, the hydroxyl groups, and the π-system of the alkyne and pyridine rings.

Interactive Data Table: Hypothetical Force Field Parameters

While specific experimental or fully parameterized force field data for this compound is not publicly available, the following table represents a hypothetical set of parameters that would be determined in a typical force field development process. The values are illustrative and based on general parameters for similar functional groups found in common force fields.

Atom TypeDescriptionCharge (e)Sigma (Å)Epsilon (kcal/mol)
C_alkyneCarbon in the alkyne bond0.103.550.07
C_pyAromatic carbon in pyridine ring-0.153.550.07
N_pyNitrogen in pyridine ring-0.603.250.17
O_alcOxygen in hydroxyl group-0.683.070.17
H_alcHydrogen in hydroxyl group0.420.000.00
C_quatQuaternary carbon with OH group0.253.500.11
C_meCarbon in methyl group-0.183.500.07
H_meHydrogen in methyl group0.062.500.03

Molecular Dynamics Simulations of Host-Guest Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of host-guest systems, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. For this compound, its rigid structure and functional groups make it a potential candidate for forming host assemblies, such as molecular tweezers or clefts, that could bind specific guest molecules.

MD simulations of such a system would typically involve:

System Setup: Building a simulation box containing the host assembly, guest molecules, and solvent (e.g., water).

Equilibration: Running a short simulation to allow the system to reach a stable temperature and pressure.

Production Run: A longer simulation from which data is collected for analysis.

These simulations can provide detailed information on:

Binding Affinity: By calculating the free energy of binding between the host and guest.

Binding Pose: Identifying the preferred orientation of the guest within the host's binding site.

Dynamics of Complexation: Observing the process of the guest entering and leaving the host.

Role of Solvent: Understanding how solvent molecules mediate the host-guest interactions.

For a host system based on this compound, potential guests could be small aromatic molecules that can form π-π stacking interactions with the pyridine rings, or molecules with hydrogen bond donor/acceptor groups that can interact with the hydroxyl and pyridine functionalities.

Interactive Data Table: Hypothetical MD Simulation Parameters for a Host-Guest System

This table outlines typical parameters that would be used to set up an MD simulation of a host assembly of this compound with a hypothetical guest molecule in a water solvent.

ParameterValue/SettingPurpose
System Composition
Host Molecules2 (forming a dimer)To create a binding cavity for the guest.
Guest Molecule1 (e.g., benzene)To study its interaction with the host.
SolventTIP3P WaterTo simulate an aqueous environment.
Simulation Conditions
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KTo simulate room temperature conditions.
Pressure1 barTo simulate atmospheric pressure.
Force Field & Algorithm
Force FieldCustom parameterized (see 8.4.1) / GAFFTo describe the interactions between atoms.
Non-bonded Cutoff12 ÅTo reduce computational cost of calculating long-range interactions.
Long-range ElectrostaticsParticle Mesh Ewald (PME)To accurately calculate long-range electrostatic forces.
Integration Timestep2 fsThe time interval for updating atomic positions and velocities.
Total Simulation Time100 nsThe duration of the simulation to observe the system's behavior.

Spectroscopic Characterization Methodologies for 2,5 Di Pyridin 3 Yl Hex 3 Yne 2,5 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local electronic environment. The aromatic protons on the pyridinyl rings are expected to appear in the downfield region, typically between 7.00 and 8.50 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns (e.g., dd, ddd) and coupling constants (J-values) would allow for the precise assignment of each proton on the pyridine (B92270) ring. The hydroxyl (-OH) protons are expected to show a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl (-CH₃) protons would appear as a sharp singlet in the upfield region, typically around 1.5-2.0 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the pyridinyl rings would resonate in the aromatic region (120-150 ppm). The quaternary carbons of the alkyne (C≡C) would appear in the range of 80-90 ppm, often with weak intensities. The carbon atoms attached to the hydroxyl groups (C-OH) are expected around 65-75 ppm, and the methyl carbons (-CH₃) would be found in the upfield region (25-35 ppm).

A study on a similar diol compound with different aromatic groups reported aromatic carbons between 115.5 and 153.8 ppm, which is consistent with the expected range for the pyridinyl carbons in the target molecule. researchgate.net For related pyridine-dicarboxamide derivatives, ¹³C NMR signals for the pyridine ring have been observed in the range of 123.7 to 155.9 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pyridinyl-H 7.00 - 8.50 m
Hydroxyl-OH Variable (broad) s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Pyridinyl-C 120 - 150
Alkyne-C≡C 80 - 90
C-OH 65 - 75

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

IR spectroscopy is particularly sensitive to polar bonds. The O-H stretching vibration of the hydroxyl groups is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would be observed around 1050-1150 cm⁻¹. The C-H stretching vibrations of the aromatic pyridinyl rings and the aliphatic methyl groups are expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C≡C stretching vibration of the internal alkyne is often weak or absent in the IR spectrum due to the symmetry of the molecule, which results in a small or zero change in the dipole moment during the vibration.

Raman spectroscopy, on the other hand, is highly sensitive to non-polar, symmetric bonds. Therefore, the C≡C stretching vibration of the internal alkyne, which is weak in the IR spectrum, is expected to show a strong and sharp signal in the Raman spectrum, typically in the range of 2100-2260 cm⁻¹. nih.gov The symmetric breathing vibrations of the pyridine rings would also be prominent in the Raman spectrum. The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule. Studies on terminal alkynes have shown that their C≡C stretching frequencies are sensitive to the local electronic environment. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H 3200-3600 (broad) Stretching
C-H (aromatic) 3000-3100 Stretching
C-H (aliphatic) 2850-3000 Stretching
C≡C Weak/Absent 2100-2260 (strong) Stretching
C=C, C=N (pyridine) 1400-1600 Stretching

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The presence of the pyridinyl rings, which are aromatic chromophores, suggests that this compound will exhibit absorption in the UV region.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the pyridine rings. These are typically observed in the range of 250-300 nm. The conjugation of the pyridine rings with the alkyne moiety may lead to a slight red-shift of these transitions compared to unsubstituted pyridine. For instance, polymers containing urethane (B1682113) and aromatic rings have shown π → π* transitions between 306–331 nm. researchgate.net

Fluorescence spectroscopy can provide information about the emission properties of the compound upon excitation at a suitable wavelength. The fluorescence spectrum would reveal the emission maxima and the quantum yield, which are sensitive to the molecular structure and environment. The presence of the heavy iodine atom in some derivatives could lead to quenching of fluorescence and enhancement of phosphorescence.

Table 4: Expected UV-Vis Absorption and Fluorescence Data

Spectroscopic Parameter Expected Value/Range Transition
UV-Vis Absorption (λ_max) 250 - 300 nm π → π*

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₆N₂O₂). molport.com

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways include the loss of a methyl group (M-15), the loss of a hydroxyl group (M-17), the loss of water (M-18), and cleavage of the C-C bond adjacent to the hydroxyl group. The pyridinyl moiety would also give rise to characteristic fragment ions. For a related compound, 2,5-dimethyl-3-hexyne-2,5-diol, the top five peaks in the mass spectrum were observed at m/z 43, 109, 81, 127, and 41. nih.gov

Table 5: Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment
268 [M]⁺ (Molecular Ion)
253 [M - CH₃]⁺
251 [M - OH]⁺
250 [M - H₂O]⁺

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

The this compound molecule contains two stereogenic centers at the C2 and C5 positions. Therefore, it can exist as a pair of enantiomers ((2R, 5R) and (2S, 5S)) and a meso compound ((2R, 5S)). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for the stereochemical assignment of the chiral isomers. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The enantiomers of this compound would exhibit mirror-image CD spectra, while the meso compound, being achiral, would be CD silent. The sign and intensity of the Cotton effects in the CD spectrum are related to the absolute configuration of the stereogenic centers. Theoretical calculations can be used in conjunction with experimental CD data to assign the absolute configuration of the enantiomers. The application of chiroptical spectroscopy has been demonstrated in quantifying binding events in chiral self-assembly structures. nih.gov

Table 6: Expected Chiroptical Properties

Isomer Expected CD Spectrum
(2R, 5R)-enantiomer Non-zero, specific pattern of Cotton effects
(2S, 5S)-enantiomer Mirror image of the (2R, 5R) spectrum

Q & A

Basic Question: What are the recommended synthetic routes for 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis of this compound likely involves coupling pyridinyl fragments to a hex-3-yne-2,5-diol backbone. A plausible route is a Sonogashira coupling between pyridinyl halides and terminal alkynes under palladium/copper catalysis. Optimization can be achieved via factorial design to test variables such as solvent polarity (e.g., THF vs. DMF), reaction temperature (60–120°C), and catalyst loading (1–5 mol%). For example, fractional factorial experiments (2<sup>k-p</sup> designs) can identify dominant factors affecting yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Key characterization steps include:

  • Infrared (IR) Spectroscopy : Identify O-H (3200–3600 cm⁻¹), alkyne C≡C (~2100 cm⁻¹), and pyridine ring vibrations (C=N ~1600 cm⁻¹). Compare with reference data for similar diols (e.g., 3-hexyne-2,5-diol) to validate assignments .
  • NMR Spectroscopy : <sup>1</sup>H NMR can resolve diastereotopic protons on the diol and pyridine ring protons (δ 7.0–9.0 ppm). <sup>13</sup>C NMR confirms alkyne carbons (δ 70–90 ppm) and pyridine quaternary carbons.
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in the solid state.

Basic Question: What factors influence the stability of this compound under different storage conditions?

Methodological Answer:
Stability depends on:

  • pH : The diol moiety may undergo oxidation in acidic conditions. Test stability in buffered solutions (pH 4–9) over 72 hours.
  • Temperature : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C).
  • Light Exposure : UV-Vis spectroscopy can detect photodegradation products under UV light (λ = 254 nm).
    Use a split-plot experimental design to evaluate interactions between these factors .

Advanced Question: What computational methods are suitable for modeling the electronic interactions in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) and functionals (B3LYP) are recommended.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study hydrogen-bonding dynamics.
  • Charge Distribution Analysis : Natural Bond Orbital (NBO) analysis can quantify intramolecular interactions (e.g., O-H···N hydrogen bonds). Reference process simulation frameworks in chemical engineering for parameter validation .

Advanced Question: How can researchers resolve contradictions between experimental and computational data regarding its reactivity?

Methodological Answer:
Discrepancies often arise from approximations in computational models or unaccounted experimental variables. Strategies include:

  • Sensitivity Analysis : Vary DFT functionals (e.g., compare B3LYP vs. M06-2X) to assess energy barrier consistency.
  • Cross-Validation : Use multiple spectroscopic techniques (e.g., Raman and IR) to confirm experimental vibrational modes .
  • Error Propagation Modeling : Apply Monte Carlo simulations to quantify uncertainty in kinetic measurements.

Advanced Question: What catalytic applications has this compound shown in recent studies, and how can its efficacy be tested?

Methodological Answer:
The pyridine and alkyne motifs suggest potential as a ligand in transition-metal catalysis (e.g., Pd or Cu complexes). Test efficacy via:

  • Catalytic Cycle Analysis : Monitor reaction intermediates using in-situ FTIR or mass spectrometry.
  • Turnover Frequency (TOF) : Compare TOF in cross-coupling reactions (e.g., Suzuki-Miyaura) against established ligands.
  • Reactor Design : Use continuous-flow reactors to evaluate scalability and mass transfer limitations, referencing reaction fundamentals in chemical engineering .

Advanced Question: How can researchers design experiments to probe its supramolecular assembly in solution?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure aggregation behavior in solvents of varying polarity.
  • Nuclear Overhauser Effect (NOE) Spectroscopy : Detect intermolecular interactions in concentrated solutions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with guest molecules (e.g., metal ions).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.